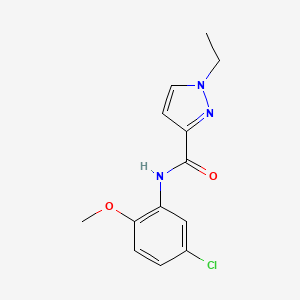

![molecular formula C22H25N5 B5501513 N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)

N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as pyrido[3,4-d]pyrimidines, a set of heterocyclic compounds featuring a pyridine ring fused with a pyrimidine ring. These structures are of interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of compounds related to the family of pyrido[3,4-d]pyrimidines typically involves multistep chemical reactions, starting from basic heterocyclic scaffolds like pyridine and pyrimidine derivatives. Key steps might include cyclization reactions, substitutions, and functional group transformations. The specific synthetic pathway for “N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine” has not been detailed in the available literature but would likely involve similar strategies used in the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of pyrido[3,4-d]pyrimidines, including the compound , typically features a complex arrangement of nitrogen and carbon atoms, allowing for varied chemical reactivity and interactions. The structure often includes multiple rings that provide a rigid framework contributing to the molecule's biological activity.

Chemical Reactions and Properties

Pyrido[3,4-d]pyrimidines can undergo a variety of chemical reactions, including but not limited to alkylation, acylation, and nucleophilic substitutions. These reactions can modify the chemical structure and thus the pharmacological properties of the compounds. The specific chemical behavior of “this compound” would depend on its functional groups and overall molecular architecture.

Physical Properties Analysis

While specific data for “this compound” is not available, pyrido[3,4-d]pyrimidines generally exhibit properties like solid state form, melting points, and solubility influenced by their crystalline structure and molecular interactions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of “this compound”, can be inferred from its structural features. The presence of pyridine and pyrimidine rings suggests potential sites for protonation and nucleophilic attack, which would be key in its chemical behavior and interaction with biological targets.

For detailed scientific research and further reading on related compounds and chemical properties, refer to the sources listed below:

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research in the field has extensively covered the synthesis of various pyrimidin-4-amine derivatives, including efforts to create novel compounds with potential biological activities. For instance, El-Deeb et al. (2008) detailed the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using optimized Buchwald-Hartwig amination conditions, aiming to prepare new heterocyclic compounds with confirmed structures via FT-NMR, FT-IR, and elemental analysis (El-Deeb, Ryu, & Lee, 2008). Similarly, the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine has been reported, highlighting the compound's synthesis via condensation and subsequent reactions aimed at producing a range of derivatives for further testing (Kuznetsov & Chapyshev, 2007).

Propriétés

IUPAC Name |

N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5/c1-2-16-3-5-17(6-4-16)7-14-25-22-19-10-13-24-15-20(19)26-21(27-22)18-8-11-23-12-9-18/h3-6,8-9,11-12,24H,2,7,10,13-15H2,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMUVWDUWABGLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCNC2=NC(=NC3=C2CCNC3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)

![(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501438.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5501444.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5501447.png)

![2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5501461.png)

![6-methoxy-N-{2-[4-(thiomorpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5501475.png)

![2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5501477.png)

![N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501479.png)

![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)

![N-4-biphenylyl-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5501501.png)

![6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)